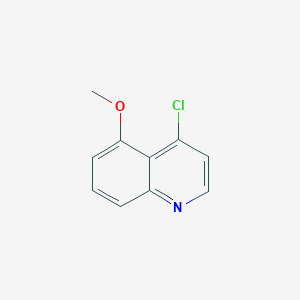

4-Chloro-5-methoxyquinoline

説明

Structure

2D Structure

特性

IUPAC Name |

4-chloro-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSPKKXMNJNWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231761-14-0 | |

| Record name | 4-chloro-5-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches for Quinoline (B57606) Ring Synthesis

The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain highly relevant. These reactions typically involve the cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

Gould-Jacobs Cyclization and its Derivatives

The Gould-Jacobs reaction, first reported in 1939, is a powerful method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgarabjchem.org The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic ester. wikipedia.orgablelab.eu This initial reaction forms an anilidomethylenemalonate intermediate. Subsequent thermal cyclization, often requiring high temperatures (around 250 °C or higher), leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eumdpi.com This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Modern modifications often employ microwave irradiation to accelerate the high-temperature cyclization step, potentially reducing reaction times and improving yields. ablelab.eu

Table 1: Key Stages of the Gould-Jacobs Reaction

| Stage | Description | Key Reagents/Conditions |

|---|---|---|

| Condensation | Aniline reacts with an alkoxymethylenemalonic ester. | Aniline derivative, Diethyl ethoxymethylenemalonate (EMME) |

| Cyclization | Intramolecular ring closure of the intermediate. | High temperature (e.g., 250-300°C), often in a high-boiling solvent like diphenyl ether. ablelab.eu |

| Saponification | Hydrolysis of the ester group at the 3-position. | Base (e.g., NaOH) |

| Decarboxylation | Removal of the carboxylic acid group. | Heat |

Friedländer Condensation and Modern Variants

The Friedländer synthesis, dating back to 1882, provides a direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde with an α-methylene). The reaction can be catalyzed by acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid, iodine) or bases. mdpi.com

Two primary mechanisms are proposed. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration (elimination of water) to form the quinoline ring. The second mechanism suggests the initial formation of a Schiff base between the 2-amino group and the carbonyl partner, which then undergoes an intramolecular aldol-type condensation to cyclize and subsequently dehydrate. A significant limitation of the classical Friedländer synthesis is the often-limited availability of the required 2-aminobenzaldehyde (B1207257) derivatives.

Modern variants have focused on overcoming this limitation. For instance, methods have been developed for the in situ generation of the 2-aminoaryl aldehyde from more accessible starting materials, such as the reduction of 2-nitrobenzaldehydes. Other advancements include the use of Lewis acids, ionic liquids, and microwave-assisted, solvent-free conditions to improve reaction efficiency and create a more environmentally benign process.

Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a notable method for producing quinoline-4-carboxylic acids. The reaction uses isatin (B1672199) (1H-indole-2,3-dione) as the starting material, which is first opened under basic conditions (e.g., potassium hydroxide) to form an intermediate keto-acid. This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to yield the final 2,3-disubstituted quinoline-4-carboxylic acid.

The reaction's utility lies in its ability to introduce substituents at the 2- and 3-positions of the quinoline ring, governed by the choice of the carbonyl partner. While generally efficient, the reaction can sometimes be hampered by the formation of resinous byproducts, complicating product isolation. Modifications have included the use of microwave assistance to improve reaction rates and yields.

Skraup Synthesis and Doebner-von Miller Reaction

The Skraup synthesis, one of the oldest methods (1880), produces quinoline itself by heating aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (traditionally nitrobenzene). The reaction proceeds via the dehydration of glycerol to acrolein (an α,β-unsaturated aldehyde), which then undergoes a Michael addition with aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. The conditions are notoriously harsh.

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis. mdpi.com It reacts an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. This approach allows for the synthesis of a wider variety of substituted quinolines. A common variation involves the in situ formation of the α,β-unsaturated carbonyl compound from an aldol condensation of two aldehydes or ketones. The use of a biphasic solvent system or Lewis acid catalysts can improve yields by minimizing the acid-catalyzed polymerization of the carbonyl reactant.

Conrad-Limpach Synthesis and its Modifications

Discovered in 1887, the Conrad-Limpach synthesis is a key method for preparing 4-hydroxyquinolines (4-quinolones). mdpi.comwikipedia.orgiipseries.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The regiochemical outcome is highly dependent on the reaction temperature.

At moderate temperatures (e.g., below 100 °C), the reaction typically proceeds via nucleophilic attack of the aniline at the keto group of the β-ketoester, forming a Schiff base intermediate (an enamine). This intermediate is then cyclized at very high temperatures (around 250 °C), often in an inert, high-boiling solvent like mineral oil, to yield a 4-hydroxyquinoline. wikipedia.orgmdpi.com

At higher initial reaction temperatures (e.g., ~140 °C), the aniline preferentially attacks the ester group, leading to a β-keto anilide intermediate. Subsequent cyclization yields a 2-hydroxyquinoline. This latter pathway is often referred to as the Knorr quinoline synthesis.

The Conrad-Limpach synthesis is therefore a crucial route to the 4-quinolone scaffold, which is a common precursor for further functionalization. wikipedia.orgmdpi.com

Targeted Synthesis of 4-Chloro-5-methoxyquinoline and Related Analogues

The synthesis of the specific compound This compound is not typically achieved in a single step via the classical methods described above. Instead, it is constructed through a strategic, multi-step sequence that first builds a substituted quinolone core, which is then chemically modified. The most logical and widely practiced approach involves two primary stages: the formation of a 5-methoxy-4-quinolone intermediate, followed by chlorination.

A common route to a precursor for this compound involves the cyclization of 2-bromo-5-methoxyaniline (B1269708) with malonic acid in the presence of phosphorus oxychloride (POCl₃), which acts as both a catalyst and solvent. mdpi.com This process yields 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534). mdpi.com The bromine at the 8-position can then be removed using reagents like n-BuLi. mdpi.com

However, a more direct synthesis of the specific target compound, this compound, typically follows the pathway of first creating the corresponding 4-quinolone and then installing the chloro group.

Step 1: Synthesis of 5-methoxyquinolin-4(1H)-one

The precursor, 5-methoxyquinolin-4(1H)-one, can be synthesized using the Conrad-Limpach reaction. In this approach, 3-methoxyaniline is reacted with a β-ketoester, such as ethyl acetoacetate. The initial condensation forms an enamine intermediate, which is then cyclized under high heat to give 5-methoxy-2-methylquinolin-4(1H)-one. Alternatively, the Gould-Jacobs reaction using 3-methoxyaniline and diethyl ethoxymethylenemalonate would yield ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate, which can be hydrolyzed and decarboxylated to give 5-methoxyquinolin-4(1H)-one.

Step 2: Chlorination of 5-methoxyquinolin-4(1H)-one

The conversion of the 4-quinolone (or its tautomer, 4-hydroxyquinoline) to the 4-chloro derivative is a standard transformation in quinoline chemistry. The 5-methoxyquinolin-4(1H)-one intermediate is treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose, though others like thionyl chloride (SOCl₂) can also be used. The reaction effectively replaces the hydroxyl/oxo group at the 4-position with a chlorine atom, yielding the final product, This compound .

Table 2: Targeted Synthesis Pathway for this compound

| Step | Reaction Name/Type | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Conrad-Limpach Synthesis | 3-Methoxyaniline, Ethyl acetoacetate | High-boiling solvent (e.g., Diphenyl ether), Heat (~250°C) | 5-Methoxy-2-methylquinolin-4(1H)-one |

| 2 | Chlorination | 5-Methoxy-2-methylquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) | 4-Chloro-5-methoxy-2-methylquinoline |

Note: The table illustrates a representative synthesis for a related analogue. The synthesis of the title compound without the 2-methyl group would proceed via the Gould-Jacobs pathway followed by chlorination.

This two-step strategy, combining a classical ring-forming reaction with a subsequent functional group interconversion, highlights the modular nature of quinoline synthesis, allowing for the targeted preparation of specifically substituted derivatives like this compound for various research applications.

Strategic Introduction of Halogen and Methoxy (B1213986) Substituents

Chlorination Reactions

The introduction of a chlorine atom at the 4-position of the quinoline ring is a common and crucial step in the synthesis of this compound and its derivatives. This transformation is typically achieved through the treatment of a corresponding 4-hydroxyquinoline precursor with a chlorinating agent. A widely used reagent for this purpose is phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net For instance, the conversion of 4-hydroxy-7-methoxyquinoline-6-carboxamide (B3136502) to 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) is accomplished using POCl₃. google.com This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

In some synthetic strategies, a dichlorinated intermediate, such as 2,4-dichloro-5-methoxyquinoline (B1492930), is prepared. mdpi.com This allows for sequential and selective reactions at the 2- and 4-positions. The higher reactivity of the 4-chloro substituent often enables its selective displacement, leaving the 2-chloro group available for subsequent transformations. mdpi.com The synthesis of 8-bromo-2,4-dichloro-5-methoxyquinoline from 2-bromo-5-methoxyaniline and malonic acid using POCl₃ as both a catalyst and solvent further illustrates the utility of this reagent in constructing polychlorinated quinoline systems. mdpi.com

Methoxylation Reactions

The methoxy group at the 5-position can be introduced at various stages of the synthesis. One common approach involves starting with a precursor that already contains the methoxy group, such as 5-methoxyquinoline (B23529) or a substituted aniline like 2-bromo-5-methoxyaniline. mdpi.com For example, 5-methoxyquinoline can be synthesized from 5-hydroxyquinoline (B119867) via methylation.

Alternatively, methoxylation can be performed on a pre-formed quinoline ring. This can involve the nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. For instance, 4-methoxyquinoline (B1582177) derivatives can be prepared by treating a 4-chloroquinoline (B167314) with sodium methoxide. nih.gov The reaction of 4-chloro-2-methyl-5-nitroquinolines with dimethylamine (B145610) in alcohol has also been shown to result in the nucleophilic substitution of methoxy groups, indicating the possibility of such transformations. researchgate.net

Functional Group Transformations and Derivatization

The chloro and methoxy groups on the this compound scaffold provide handles for a variety of functional group transformations and derivatization reactions, allowing for the synthesis of a diverse range of compounds.

Nucleophilic Substitution of the Chloro Group

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the derivatization of this compound and its analogues. A wide array of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloro group. artsakhlib.ambiosynth.combohrium.com

For example, the reaction of 2,4-dichloro-5-methoxyquinoline with various primary or secondary amines at the 4-position proceeds via a nucleophilic substitution reaction to yield 4-amino-2-chloro-5-methoxyquinoline derivatives. mdpi.com Similarly, 4-chloro-2-methyl-6(or 8)-methoxyquinolines react with sulfur nucleophiles, such as thiols, in boiling ethanol (B145695) to produce a variety of substituted quinoline sulfides in high yields. artsakhlib.am The reaction of 4-chloroquinoline with N-methylated secondary amines under microwave irradiation is another efficient method for synthesizing 4-aminoquinoline (B48711) analogues. nih.gov The enhanced electrophilicity of the 4-position in compounds like this compound makes it a versatile intermediate for such cross-coupling reactions.

Interactive Table: Nucleophilic Substitution Reactions of Chloroquinolines

| Chloroquinoline Derivative | Nucleophile | Product | Reference |

| 2,4-dichloro-5-methoxyquinoline | Primary/Secondary Amines | 4-amino-2-chloro-5-methoxyquinoline derivatives | mdpi.com |

| 4-chloro-2-methyl-6(or 8)-methoxyquinoline | Sulfur Nucleophiles (Thiols) | Substituted quinoline sulfides | artsakhlib.am |

| 4-chloroquinoline | N-methylated Secondary Amines | 4-aminoquinoline analogues | nih.gov |

| 7-chloro-4-aminoquinoline | α,ω-diaminoalkanes | 7-chloroquinoline derivatives | bohrium.com |

| 4,7-dichloroquinoline | N-oxidation/C2-amide formation/C4 SNAr | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | researchgate.net |

Oxidation and Reduction Pathways

The quinoline ring system can undergo both oxidation and reduction reactions, leading to further structural diversification. Oxidation of the quinoline nitrogen atom can lead to the formation of N-oxides. smolecule.com For instance, 4-chloroquinolines can be oxidized to their corresponding N-oxide derivatives. nih.gov These N-oxides can exhibit different reactivity and biological activity compared to their parent quinolines.

Reduction reactions can also be employed to modify the quinoline core. For example, the nitro group in 6-methoxy-N2,N2,N4,N4-tetramethyl-5-nitroquinoline-2,4-diamine can be reduced. researchgate.net Furthermore, the reduction of a carboxylate group on the quinoline ring can be achieved using reducing agents like diisobutylaluminum hydride (DIBAL) or lithium aluminum hydride (LiAlH₄). nih.gov For instance, the treatment of ethyl 4-chloro-3-carboxylate quinoline with DIBAL can selectively reduce the carboxylate group. nih.gov

Carbon-Carbon Bond Formation: Coupling Reactions (e.g., Suzuki-Miyaura)

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to functionalize haloquinolines, including 4-chloroquinoline derivatives. researchgate.netnih.govnih.gov This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net

The reactivity of different halogens in Suzuki-Miyaura coupling typically follows the order I > Br > Cl. nih.gov This selectivity allows for sequential cross-coupling reactions on polyhalogenated quinolines. For example, in 2,4-dichloro-8-bromo-7-methoxyquinoline, the bromo group is expected to react preferentially over the chloro groups. nih.govrsc.org However, the intrinsic electrophilicity of the C2 and C4 positions in the quinoline ring can sometimes override this trend. nih.govrsc.org

The Suzuki-Miyaura reaction has been successfully applied to 4-chloroquinoline derivatives to introduce a wide range of aryl and heteroaryl substituents. For instance, the reaction of 4-chloroquinolines with various boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) affords the corresponding arylated quinolines. researchgate.net The use of specific ligands, such as tricyclohexylphosphine, can facilitate the one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines. nih.gov

Interactive Table: Suzuki-Miyaura Coupling Reactions of Haloquinolines

| Haloquinoline Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 2,4-dichloro-8-bromo-7-methoxyquinoline | Arylboronic acid | Pd catalyst | 8-aryl-2,4-dichloro-7-methoxyquinoline | nih.govrsc.org |

| 4-chloroquinoline derivatives | Various boronic acids | Tetrakis(triphenylphosphine)palladium(0) | Arylated quinolines | researchgate.net |

| 2-aryl-4-chloro-3-iodoquinolines | Arylboronic acids | Palladium/tricyclohexylphosphine | 2,3,4-triarylquinolines | nih.gov |

| 4- and 5-halo-1,2,3-triazoles | Arylboronic acids | Expanded-ring N-heterocyclic carbene palladium complex | 1,4,5-trisubstituted-1,2,3-triazoles | rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, minimizing energy consumption, and using less hazardous materials.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov This technology allows for rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve product selectivity.

In the context of quinoline synthesis, microwave irradiation has been successfully employed for various reaction steps. For instance, the cyclization of intermediates and subsequent substitution reactions can be significantly expedited. mdpi.com One study demonstrated the synthesis of 4-methoxy-1-methyl-2-quinolinones where microwave irradiation, in the presence of dimethyl sulfate, potassium carbonate, and N,N-dimethylformamide, afforded the desired products in high yields within minutes. semanticscholar.org While not specific to this compound, this illustrates the potential of microwave technology for the efficient synthesis of substituted quinolines. The use of solid supports like silica (B1680970) gel in conjunction with microwave heating can further enhance reaction efficiency and simplify product purification. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Quinolone Synthesis

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Yield (Conventional) | Yield (Microwave) | Reference |

| Cyclization | 120 min | 1 min | 68% | 95% | nih.gov |

| Substitution | 240 min | 2 min | 33% | 60% | nih.gov |

This table is a representative example based on data for similar quinoline derivatives and highlights the general advantages of microwave-assisted synthesis.

Transition Metal Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the synthesis of quinoline derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly valuable. chim.itchemie-brunschwig.ch These reactions allow for the introduction of a wide range of substituents onto the quinoline core.

For example, the Suzuki-Miyaura coupling can be used to arylate chloroquinolines, and has been achieved using water-tolerant catalytic systems. chim.it While direct examples for this compound are not extensively detailed in the provided results, the general applicability of these methods to chloroquinolines is well-established. chim.itmdpi.com The synthesis of polysubstituted quinazolines, a related class of heterocycles, has been accomplished using Stille and Negishi cross-coupling reactions, demonstrating the versatility of these catalytic systems. mdpi.com

Metal-Free and Ionic Liquid Mediated Protocols

To further enhance the green credentials of synthetic routes, researchers are developing metal-free and ionic liquid-mediated protocols. Metal-free approaches avoid the use of potentially toxic and expensive heavy metals. An expedient, metal-free synthetic protocol for constructing substituted quinolines has been developed using anilines and phenylacetaldehydes in an imidazolium (B1220033) cation-based ionic liquid as the reaction medium. nih.gov This method offers advantages such as an environmentally friendly and recyclable reaction medium, higher yields, and shorter reaction times. nih.gov

Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts, often leading to improved reaction rates and selectivities. Their low vapor pressure also reduces the risk of atmospheric pollution. The use of ionic liquids in Skraup reactions for quinoline synthesis has been reported, showcasing their potential in classic named reactions. iipseries.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized hot spots with high temperatures and pressures, which can significantly enhance reaction rates and yields. pucrs.br This technique has been applied to the synthesis of various heterocyclic compounds, including quinolines.

Ultrasound irradiation has been shown to be superior to traditional methods in terms of reaction time and yields for certain reactions. mdpi.com For example, the synthesis of 3-(Vinyl-/buta-1,3-dien-1-yl/4-phenylbuta-1,3-dien-1-yl)-4-chloroquinolines was successfully achieved using an ultrasound-assisted Wittig reaction, highlighting the utility of this method for modifying the quinoline core. researchgate.net In another study, ultrasound-assisted O-alkylation of a quinoline derivative in the presence of potassium carbonate and DMF dramatically reduced the reaction time from 18 hours to a much shorter duration with high yields. pucrs.br

Table 2: Comparison of Conventional vs. Ultrasound-Assisted O-Alkylation of a Quinolone Derivative

| Method | Reaction Time | Yield |

| Conventional | 18 h | 49-95% |

| Ultrasound-Assisted | 5-20 min | High |

This table is based on data for a similar quinoline derivative and illustrates the efficiency of ultrasound-assisted methods. pucrs.br

Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green chemistry. The use of sustainable solvents, such as water or bio-derived solvents, and less hazardous reagents can significantly reduce the environmental impact of a chemical process. Industrial production methods for quinoline derivatives are increasingly employing such green and sustainable chemistry approaches.

For instance, the use of water as a solvent in transition metal-catalyzed reactions is a significant advancement. chemie-brunschwig.ch Additionally, solvent-free reaction conditions, often employed in conjunction with microwave or ultrasound assistance, can eliminate the need for volatile organic compounds altogether. The selection of reagents is also crucial; for example, using phosphorus oxychloride as a catalyst and solvent in the synthesis of 5-Methoxyquinoline represents a traditional approach, while newer methods aim to replace such hazardous materials. mdpi.com

Reaction Mechanisms and Chemical Reactivity Studies

Mechanistic Investigations of Substitution Reactions

Substitution reactions are a cornerstone of quinoline (B57606) chemistry. For 4-Chloro-5-methoxyquinoline, the focus lies on nucleophilic aromatic substitution, where the electron-deficient quinoline ring is susceptible to attack by nucleophiles.

The presence of the quinoline nitrogen and the chloro group at the 4-position makes the ring system electrophilic and thus prone to nucleophilic aromatic substitution (SNAr). The 5-methoxy group further facilitates nucleophilic substitutions at the 4-position. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netmasterorganicchemistry.com This intermediate is characterized by the temporary loss of aromaticity. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored.

Kinetic investigations into related SNAr amination reactions have revealed complex pathways where the choice of base can lead to different concentration profiles, sometimes suggesting that a species formed during the reaction acts as a catalyst, altering the mechanistic pathway. researchgate.net Furthermore, recent studies on SNAr reactions have shown that while many follow the stepwise path, a significant number are actually concerted (cSNAr), proceeding through a single transition state. rsc.orgresearchgate.net Density functional theory (DFT) calculations support the existence of a mechanistic continuum between the stepwise and concerted pathways, with the precise mechanism depending on the specific reactants and conditions. rsc.org For this compound, the reaction with a nucleophile (Nu⁻) can be depicted as proceeding through this pathway, highlighting the role of the electron-withdrawing quinoline ring in stabilizing the negative charge of the intermediate.

The nature of the substituent at the C4 position is critical in determining the rate and feasibility of SNAr reactions. The chloride ion is an effective leaving group due to its ability to stabilize the negative charge. In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups often follows the trend F > Cl > Br > I. masterorganicchemistry.com This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. masterorganicchemistry.com

Studies on related 4-O-aryl quinoline derivatives have shown that the reactivity is highly dependent on the leaving group's ability. researchgate.net It was demonstrated that increasing the basicity of the substituent at the C4 position—making it a poorer leaving group—significantly reduced the rate of nucleophilic displacement. researchgate.net This principle is directly applicable to this compound, where replacing the chloro group with a more basic, poorer leaving group would be expected to decrease its reactivity toward nucleophiles.

| Leaving Group | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| -F | Highest | High electronegativity strongly activates the carbon for nucleophilic attack. masterorganicchemistry.com |

| -Cl | High | Good balance of electronegativity and bond strength. masterorganicchemistry.com |

| -Br | Moderate | Less electronegative than Cl, leading to a less electrophilic carbon. masterorganicchemistry.com |

| -I | Lowest | Least electronegative halogen, providing the least activation for attack. masterorganicchemistry.com |

| -OR (e.g., Aryloxy) | Variable | Reactivity depends on the basicity; more basic groups are poorer leaving groups. researchgate.net |

Mechanistic Understanding of Redox Reactions

The quinoline scaffold can undergo both oxidation and reduction reactions. The nitrogen atom in the ring can be oxidized, typically using peroxy acids like m-chloroperoxybenzoic acid (mCPBA), to form the corresponding quinoline N-oxide. smolecule.comnih.gov This transformation increases the electrophilicity of the quinoline ring, particularly at the C2 and C4 positions.

Conversely, the quinoline ring can be reduced to form tetrahydroquinoline derivatives. Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common method for this transformation. nih.gov More complex redox processes have also been studied. For instance, visible-light-driven dearomative elementalization reactions of quinolines can occur through mechanisms involving free radical species. nih.gov Control experiments using radical scavengers like TEMPO have been shown to inhibit such reactions, confirming the involvement of a single-electron-transfer (SET) process and radical intermediates. nih.gov

Catalytic Mechanisms in Coupling Reactions

The carbon-chlorine bond at the C4 position makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. numberanalytics.com These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

The most common catalyst is palladium, and the general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of this compound. This step forms a high-valent palladium(II) intermediate.

Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig coupling) is transferred to the palladium(II) complex, displacing the halide. Mechanistic studies on Suzuki couplings have shown this step can be complex, with evidence for different pathways depending on the reaction conditions, such as a boronate-based pathway being favored in the presence of phase transfer catalysts. nih.gov

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

While palladium is common, other metals like iron can also catalyze coupling reactions, often proceeding through different, radical-based mechanisms initiated by a single-electron transfer (SET) from an aryliron complex. beilstein-journals.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OR)₂) | C-C | Palladium numberanalytics.comnih.gov |

| Buchwald-Hartwig | Amine (R-NH₂) | C-N | Palladium numberanalytics.com |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (sp) | Palladium/Copper numberanalytics.com |

| Heck | Alkene (R₂C=CR₂) | C-C (sp²) | Palladium numberanalytics.com |

Computational and Theoretical Insights into Reaction Energetics and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the structure, reactivity, and energetics of this compound. DFT calculations can predict key molecular properties that correlate with experimental observations.

Molecular Geometry and Electronic Structure : Calculations can optimize the molecular geometry, predicting bond lengths and angles. For the related 8-Chloro-5-methoxy-2-methylquinoline, DFT predicted C-N and C-Cl bond lengths consistent with aromatic heterocycles. Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, highlighting the electron-rich methoxy (B1213986) oxygen and quinoline nitrogen as likely sites for electrophilic interactions.

Reaction Energetics and Pathways : Theoretical calculations are used to model reaction pathways and determine the energies of reactants, transition states, and products. This allows for the calculation of activation barriers and reaction enthalpies, providing insight into reaction feasibility and kinetics. researchgate.net For SNAr reactions, DFT has been instrumental in studying the transition structures, supporting the idea of a mechanistic continuum between stepwise and concerted pathways. rsc.org

Reactivity Indices : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the compound's electronic properties and reactivity. The LUMO's location and energy can indicate the most probable sites for nucleophilic attack. For similar chloro-substituted heterocycles, DFT-predicted sites of nucleophilic attack have shown excellent agreement with experimental reactivity.

These computational insights complement experimental findings, providing a deeper, molecular-level understanding of why this compound reacts the way it does.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.

In the ¹H NMR spectrum of a related compound, 5-methoxyquinoline (B23529) N-oxide, recorded in DMSO-d6, the methoxy (B1213986) protons (–OCH₃) appear as a singlet at 4.00 ppm. rsc.org The aromatic protons exhibit complex splitting patterns characteristic of the quinoline ring system. For instance, a doublet appears at 8.58 ppm (J = 6.0 Hz), another at 8.07 ppm (J = 8.8 Hz), and a third at 8.01 ppm (J = 8.6 Hz). rsc.org A triplet is observed at 7.72 ppm (J = 8.3 Hz), a doublet of doublets at 7.42 ppm (J = 8.6, 6.1 Hz), and a doublet at 7.19 ppm (J = 7.8 Hz). rsc.org

For a similar structure, 4-(4-Chlorophenyl)-6-methoxyquinoline, the methoxy protons show a singlet at 3.76 ppm in CDCl₃. rsc.org The aromatic protons of the quinoline ring and the attached phenyl group resonate in the range of 7.09 to 8.76 ppm. rsc.org

While specific ¹H NMR data for 4-Chloro-5-methoxyquinoline was not found in the provided search results, the data from analogous compounds provides a strong indication of the expected chemical shifts and splitting patterns.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In quinoline derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings resonate at distinct chemical shifts.

For 5-methoxyquinoline N-oxide in DMSO-d6, the carbon attached to the methoxy group (–OCH₃) resonates at 56.4 ppm. rsc.org The carbons of the quinoline ring appear over a wide range from approximately 107.3 ppm to 155.3 ppm. rsc.org Specifically, the observed chemical shifts are 155.3, 141.8, 135.7, 130.6, 122.6, 120.9, 119.0, 110.6, and 107.3 ppm. rsc.org

In the case of 4-(4-Chlorophenyl)-6-methoxyquinoline in CDCl₃, the methoxy carbon is found at 55.3 ppm. rsc.org The quinoline and phenyl ring carbons have signals at 157.9, 147.3, 145.5, 144.7, 136.6, 134.3, 131.2, 130.4, 128.8, 127.2, 121.7, 121.4, and 103.1 ppm. rsc.org

Detailed ¹³C NMR data for this compound was not available in the search results, but the values from related structures are indicative of the expected spectral features.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. In the context of substituted quinolines, key vibrational bands include C-H, C=C, C=N, and C-O stretching and bending modes.

For a related compound, 6-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester, a broad band corresponding to the O-H stretch is observed between 3200–3400 cm⁻¹. The C=O stretch of the ester carbonyl appears as a sharp peak at 1720 cm⁻¹, while the asymmetric C-O-C stretch for the methoxy and ester groups is at 1250 cm⁻¹. The C-Cl stretch is found at 750 cm⁻¹. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. researchgate.net

While a full FT-IR spectrum for this compound is not provided, the spectral data of analogous compounds allow for the prediction of its principal absorption bands.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For aromatic compounds, the C=C stretching vibrations in the ring typically give rise to intense Raman signals. researchgate.net

In a study of (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide, the C=C stretching vibrations were observed at 1594 and 1492 cm⁻¹ in the FT-Raman spectrum. researchgate.net The aromatic C-H stretching vibrations were seen at 3150 and 3073 cm⁻¹. researchgate.net

Raman spectroscopy is a sensitive technique for detecting low levels of amorphous content in crystalline pharmaceutical products. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like quinoline, the absorption bands are typically due to π → π* and n → π* transitions.

The UV-Vis spectrum of a related compound, 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183), in methanol (B129727) shows absorption maxima at 265 nm and 310 nm. These are attributed to the π → π* transitions of the conjugated quinoline system and n → π* transitions involving the amide and methoxy groups.

The electronic properties of quinoline derivatives are influenced by the nature and position of substituents on the ring system.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular formula, C₁₀H₈ClNO. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks separated by two mass units (M⁺ and M+2) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

While specific experimental mass spectra for this compound are not widely published, the fragmentation behavior can be predicted based on systematic studies of related monomethoxyquinoline isomers. cdnsciencepub.commcmaster.ca For methoxyquinolines, two primary fragmentation pathways are generally observed. One pathway involves the initial loss of a hydrogen atom followed by elimination of carbon monoxide, while the other, more dominant pathway for 4- and 5-methoxy isomers, begins with the loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion. cdnsciencepub.com This is followed by the expulsion of a neutral carbon monoxide (CO) molecule, leading to a highly stable fragment ion at [M-43]⁺. cdnsciencepub.com This M-43 fragment is often the most intense peak in the spectra of 5-methoxyquinoline. cdnsciencepub.com

For this compound, this dominant fragmentation pathway would be the primary route for structural diagnosis. The analysis via Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of the compound from a mixture and its subsequent mass analysis, confirming both its retention time and mass-to-charge ratio.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z (for ³⁵Cl) | Fragmentation Pathway |

| Molecular Ion [M]⁺ | [C₁₀H₈³⁵ClNO]⁺ | 193.03 | - |

| Isotope Peak [M+2]⁺ | [C₁₀H₈³⁷ClNO]⁺ | 195.03 | - |

| M-15 | [C₉H₅³⁵ClNO]⁺ | 178.00 | [M]⁺ - •CH₃ |

| M-43 | [C₈H₅³⁵NCl]⁺ | 150.01 | [M-15]⁺ - CO |

This interactive table outlines the expected primary ions in the mass spectrum of this compound based on established fragmentation patterns for this class of compounds.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. As of now, the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). mdpi.com

However, XRD studies on closely related chloroquinoline derivatives provide valuable insight into the expected structural features. mdpi.comscholaris.canih.gov These studies reveal that the crystal packing of such molecules is often stabilized by a network of weak intermolecular interactions. For this compound, it is anticipated that interactions such as C-H···N and C-H···O hydrogen bonds would play a significant role in the supramolecular assembly. Furthermore, π-π stacking interactions between the aromatic quinoline rings and potential Cl···π interactions are expected to contribute to the stability of the crystal lattice. mdpi.com

The determination of the crystal structure of this compound would involve growing a suitable single crystal, collecting diffraction data using an X-ray diffractometer, and refining the structural model. The resulting data would provide the exact conformation of the molecule and its packing arrangement in the crystal.

Table 2: Representative Crystallographic Data Table (Hypothetical for this compound)

| Parameter | Value |

| Chemical Formula | C₁₀H₈ClNO |

| Formula Weight | 193.63 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (%) | To be determined |

This interactive table serves as a template for the crystallographic data that would be obtained from a single crystal XRD analysis of this compound. All values are pending experimental determination.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in studying quinoline (B57606) derivatives. These methods allow for the detailed investigation of molecular properties from first principles.

Density Functional Theory (DFT) has become a primary tool for modeling chemical systems, offering a balance between accuracy and computational cost. unige.ch For 4-Chloro-5-methoxyquinoline (4CMOQ), DFT calculations have been employed to optimize its molecular geometry in the ground state. researchgate.net Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice for such studies on quinoline derivatives. researchgate.netarabjchem.orgmdpi.com This hybrid functional combines the strengths of both Hartree-Fock theory and DFT. The optimized molecular structure obtained from these calculations can be compared with experimental data, such as that from X-ray diffraction (XRD), to validate the theoretical model. researchgate.net This computational approach is essential for understanding the three-dimensional arrangement of atoms and the bonding characteristics within the molecule. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing second-row elements and exhibiting potential for diffuse electron density, such as this compound, Pople-style basis sets like 6-311++G(d,p) are commonly utilized. researchgate.net

This basis set is characterized by:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing more flexibility than smaller basis sets. dtu.dk

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs or non-covalent interactions.

(d,p) : The addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen atoms). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds and asymmetric electron distributions. dtu.dk

The selection of a basis set like 6-311++G(d,p) represents a robust strategy to achieve a reliable description of the molecular geometry and electronic properties without incurring the prohibitive computational expense of much larger basis sets. researchgate.net

Electronic Structure and Reactivity Descriptors

Theoretical calculations provide valuable descriptors that help in understanding the electronic structure and predicting the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity, while the LUMO energy is related to the electron affinity and indicates its electrophilicity. pku.edu.cnmdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and prone to charge transfer within the molecule. researchgate.net For this compound, DFT calculations have determined the energies of these frontier orbitals. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.369 |

| LUMO | -3.380 |

| Energy Gap (ΔE) | 4.989 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electron density distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netscilit.com The MEP surface is colored based on its electrostatic potential value. wolfram.com

Red and Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. mdpi.comresearchgate.net

Blue Regions : This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netwalisongo.ac.id

Green Regions : These areas represent neutral or zero potential.

For this compound, MEP analysis reveals the reactive zones around the molecule. researchgate.net The electronegative nitrogen and oxygen atoms, as well as the chlorine atom, are expected to be surrounded by regions of negative potential, making them likely sites for interaction with electrophiles. Conversely, regions of positive potential are anticipated around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-type orbitals (bonds, lone pairs). nih.gov A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. arabjchem.org This analysis quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, which involve the transfer of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. arabjchem.orgresearchgate.net A higher E(2) value indicates a stronger interaction between the electron donor and acceptor. arabjchem.org

In quinoline derivatives, common and significant hyperconjugative interactions include the delocalization of electron density from:

π orbitals of the aromatic rings to adjacent π* antibonding orbitals (π → π*), contributing to aromatic stabilization. arabjchem.org

Lone pair (n) orbitals of heteroatoms like nitrogen or oxygen to π* antibonding orbitals of the aromatic system (n → π*). nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C2-C3) | π(C1-C6) | ~20-25 |

| π(C5-C6) | π(C7-C8) | ~18-22 |

| n(N1) | π(C2-C3) | ~30-40 |

| n(O1) | π(C4-C5) | ~25-35 |

Note: The values in this table are representative examples for quinoline-type systems based on published studies arabjchem.orgresearchgate.net and illustrate the typical magnitude of stabilization energies. Specific values for this compound would require a dedicated NBO calculation.

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug candidate, such as this compound, and its biological target, which is typically a protein or enzyme. By simulating the binding process, researchers can estimate the binding affinity, a key indicator of the compound's potential efficacy.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, research on closely related quinoline derivatives provides a framework for its potential interactions. For instance, derivatives of 2-chloro-5-methoxyquinoline (B1599733) have been investigated as inhibitors of tubulin polymerization, a critical process in cell division and a key target for anticancer drugs. It is plausible that this compound could also interact with the colchicine (B1669291) binding site of tubulin, a hypothesis that would require dedicated docking studies to be confirmed.

Such a study would involve the three-dimensional structures of both this compound and the target protein. The docking simulation would then calculate the binding energy and identify the key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The results would be presented in a data table, outlining the binding affinities and interacting residues, to provide a quantitative measure of the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Potential Therapeutic Area |

|---|---|---|---|

| Tubulin | - | - | Anticancer |

| DNA Gyrase | - | - | Antibacterial |

| HIV-1 Reverse Transcriptase | - | - | Antiviral |

Note: This table is hypothetical and for illustrative purposes, as specific docking data for this compound is not currently available in published research.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

The journey of a drug through the body is a complex process, and predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug discovery. In silico ADMET prediction models use the chemical structure of a compound like this compound to forecast its pharmacokinetic and toxicological properties, helping to identify potential liabilities early in the development process.

These predictive models are built on large datasets of experimentally determined properties of various molecules. For this compound, a typical ADMET profile would be generated using specialized software that calculates a range of physicochemical and pharmacokinetic parameters. These predictions are crucial for assessing the "drug-likeness" of the compound.

Key parameters often evaluated include:

Absorption: Predictions of oral bioavailability and intestinal absorption are vital for determining the potential for oral administration. This is often guided by Lipinski's "Rule of Five," which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Distribution: The ability of the compound to cross biological barriers, such as the blood-brain barrier (BBB), is predicted. This is important for targeting diseases of the central nervous system but can also indicate potential for CNS-related side effects.

Metabolism: The models predict the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism in the liver. Inhibition or induction of these enzymes can lead to drug-drug interactions.

Excretion: Predictions about the likely route and rate of elimination from the body are made.

Toxicity: A range of potential toxicities, such as mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity, are assessed.

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Molecular Weight | 193.63 g/mol | Compliant with Lipinski's Rule |

| logP (Lipophilicity) | - | - |

| Human Intestinal Absorption | - | - |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | - | - |

| Plasma Protein Binding | - | - |

| Metabolism | ||

| CYP450 2D6 Inhibition | - | Potential for drug-drug interactions |

| CYP450 3A4 Inhibition | - | Potential for drug-drug interactions |

| Excretion | ||

| Renal Clearance | - | - |

| Toxicity | ||

| Ames Mutagenicity | - | Potential for carcinogenicity |

| hERG Inhibition | - | Potential for cardiotoxicity |

Note: This table is for illustrative purposes. Specific predicted values for this compound would require a dedicated in silico analysis.

The synthesis of this data provides a comprehensive, albeit preliminary, understanding of the potential of this compound as a drug candidate. While these computational predictions are invaluable for guiding research, they must be validated through subsequent experimental studies.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Features with Biological Activities

The biological activity of quinoline (B57606) derivatives can be significantly altered by the type, position, and orientation of various substituents on the core ring system. These modifications can influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its interaction with biological targets.

Research into quinoline derivatives has revealed that substitutions at different positions on the heterocyclic and carbocyclic rings play a critical role in defining the compound's pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

The potential activity of these compounds is often directly associated with the substituent's effect on the quinoline ring. For instance, 2,4-disubstituted quinolines are particularly significant in the development of new anti-cancer agents. The introduction of a phenol (B47542) ring as a substituent has been shown to modify bioactivity, particularly in the context of antioxidant properties. In some series, C-5 substituted quinolines showed more potent anticancer activity than their C-6 substituted counterparts. The relationship between lipophilicity and cytotoxic effects has also been noted, with more lipophilic aromatic quinolines often showing better potency against certain cancer cell lines.

| Position | General Impact on Biological Activity | Example Activity Modulated |

|---|---|---|

| C2 | Substitutions, particularly with aryl groups, can significantly influence anticancer activity. | Anticancer, Antiviral |

| C3 | Introduction of groups like carbohydrazide (B1668358) can impart antioxidant properties. Radical iodination at this position has been shown to decrease antimalarial activity in chloroquine. | Antioxidant, Antimalarial |

| C4 | The 4-aminoquinoline (B48711) core is famous for its antimalarial effects. A reactive chlorine atom at this position allows for nucleophilic substitution, serving as a key point for derivatization. | Antimalarial, Antibacterial, Anticancer |

| C5 | Substituents at this position can be critical for activity. A 5-chloro-quinoline-8-ol scaffold showed moderate activity against Gram-negative bacteria. Methyl substitution at C-5 showed more potent anticancer activity than at C-6. | Anticancer, Antibacterial |

| C7 | Substitution with a chlorine atom is a key feature of potent antimalarials like chloroquine. Methoxy (B1213986) groups at this position also influence electronic properties and biological interactions. | Antimalarial, Anti-inflammatory |

| C8 | The 8-hydroxyquinoline (B1678124) scaffold is a well-known framework with significant biological activity, particularly antimicrobial effects. | Antimicrobial, Antileishmanial |

In 4-Chloro-5-methoxyquinoline, the substituents at the C4 and C5 positions are a chloro group and a methoxy group, respectively. Both are known to be crucial modulators of biological activity in various chemical scaffolds.

The chloro group at the C4 position is a key feature. Halogen substituents, particularly chlorine, can enhance the biological activity of a compound. The reactive chlorine atom at the 4-position makes the compound susceptible to nucleophilic substitution, a property that is fundamental for its use as a chemical intermediate to create diverse libraries of new molecules. In the context of antileishmanial activity, the presence of a chloro-substituent was found to enhance the efficacy of certain quinoline derivatives.

The methoxy group (-OCH₃) is an electron-donating group that can significantly influence a molecule's interaction with biological targets and its physicochemical properties. The position of the methoxy group is critical; for example, in one study on cholinesterase inhibitors, a methoxy functional group was thought to limit inhibitory effectiveness compared to a smaller methyl group. In another series of anticancer agents, the introduction of electron-donating methoxy substituents at the phenyl functionality led to increased cytotoxic activities. The methoxy group on the quinoline ring influences electronic properties and steric profile, thereby impacting interactions within biological systems.

| Substituent | Position | Observed Effect on Activity | Mechanism of Action |

|---|---|---|---|

| Chloro | C4 | Acts as a reactive site for nucleophilic substitution, enabling further molecular modification. | Increases chemical reactivity; modulates electronic properties. |

| Chloro | General | Enhances antileishmanial and antibacterial activity in certain quinoline derivatives. | Increases lipophilicity, potentially improving cell membrane penetration. |

| Methoxy | C5 | Influences electronic properties and steric profile, impacting biological interactions. | Acts as an electron-donating group, affecting target binding affinity. |

| Methoxy | General | Position and number of methoxy groups can be crucial for modulating anticancer activity. | Alters molecular conformation and hydrogen bonding capacity. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR studies are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

The process involves generating a set of molecular descriptors (physicochemical properties) for each compound in a series and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. These models analyze the steric and electrostatic fields of molecules to understand how these properties relate to their activity.

Successful QSAR models have been developed for various quinoline derivatives, predicting activities such as anti-gastric cancer, antimalarial, and anti-MRSA effects. These models have demonstrated that properties like steric bulk, electronic features, and hydrogen-bond acceptor capability on the quinoline scaffold are favorable for enhancing biological activity.

| Component | Description | Examples of Descriptors/Methods |

|---|---|---|

| Dataset | A series of structurally related quinoline compounds with experimentally measured biological activity (e.g., IC₅₀ values). | Training set (to build the model), Test set (to validate the model). |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of the molecules. | 2D: Molecular Weight, LogP, Polar Surface Area. 3D: Steric fields (CoMFA), Electrostatic fields (CoMFA/CoMSIA), Hydrophobic fields (CoMSIA). |

| Statistical Model | A mathematical equation that links the descriptors to the biological activity. | Partial Least Squares (PLS) regression, Machine Learning algorithms. |

| Validation | Assessment of the model's statistical significance and predictive power. | Correlation coefficient (r²), Cross-validated correlation coefficient (q²), Predictive r² for the test set. |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the three-dimensional arrangement of chemical features essential for a molecule to interact with a specific biological target. A pharmacophore model represents the key features common to a set of active compounds, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic regions.

For quinoline derivatives, pharmacophore models have been successfully developed to identify new compounds with desired biological activities. The process typically begins with a set of known active molecules (a training set). These molecules are conformationally analyzed and aligned to identify common chemical features. The resulting hypothesis, or pharmacophore model, can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach helps prioritize compounds for synthesis and testing, accelerating the discovery of new leads. For example, a five-point pharmacophore model for quinoline derivatives as VEGFR-2 inhibitors was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings.

| Pharmacophoric Feature | Description | Potential Origin in this compound |

|---|---|---|

| Aromatic Ring (AR) | Essential for π-π stacking or hydrophobic interactions with the target. | The quinoline bicyclic system itself. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | The nitrogen atom in the quinoline ring; the oxygen atom of the methoxy group. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | Not present in the core structure, but can be introduced via substitution. |

| Hydrophobic Feature (HY) | A non-polar group that can engage in hydrophobic interactions. | The aromatic rings of the quinoline core; the methyl group of the methoxy substituent. |

| Halogen Bond Donor | The chlorine atom can act as an electrophilic region (sigma-hole) and interact with nucleophilic sites. | The chlorine atom at the C4 position. |

Scaffold Hopping and Bioisosteric Replacements in Quinoline Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify structurally novel compounds with similar biological activity to a known active molecule. These approaches aim to modify a molecule's core structure (scaffold) or specific functional groups to improve properties like potency, selectivity, and pharmacokinetics, or to generate new, patentable chemical entities.

Scaffold hopping involves replacing the central core of a molecule—in this case, the quinoline ring—with a different, structurally distinct scaffold that maintains the essential three-dimensional arrangement of the key interacting groups (the pharmacophore). This can lead to the discovery of entirely new classes of compounds with the same biological function.

Bioisosteric replacement is a more subtle modification, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties, leading to a new molecule with similar biological properties. For quinoline derivatives, this could involve replacing the methoxy group with other small electron-donating groups or swapping the chlorine atom for another halogen or a cyano group. The goal is to fine-tune the molecule's properties without disrupting the key interactions required for its biological activity.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| -Cl (Chloro) | -F, -Br, -CN, -CF₃ | To modulate electronics, lipophilicity, and metabolic stability. |

| -OCH₃ (Methoxy) | -OH, -NH₂, -CH₃, -SCH₃ | To alter hydrogen bonding potential, size, and electronic properties. |

| Benzene (B151609) ring (of quinoline) | Thiophene, Pyridine (B92270), Furan | To change solubility, metabolic profile, and potential for hydrogen bonding. |

| Quinoline Scaffold | Quinazoline, Naphthyridine, Benzothiazole | (Scaffold Hop) To explore novel chemical space, improve properties, and secure new intellectual property. |

Advanced Research Applications and Biological Relevance

Medicinal Chemistry Applications

The 4-chloroquinoline (B167314) core is a versatile starting point for the synthesis of compounds targeting a range of biological entities. The presence of the chlorine atom facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups and pharmacophores at the 4-position. This chemical reactivity is central to the design of targeted therapeutic agents.

Development of Anticancer Agents

The quinoline (B57606) ring system is a key feature in several established and experimental anticancer drugs. Derivatives of 4-Chloro-5-methoxyquinoline have been investigated for their potential to inhibit cancer cell proliferation and survival through various mechanisms of action.

EZH2 Inhibition: Enhancer of Zeste Homologue 2 (EZH2) is an enzyme that plays a crucial role in epigenetic regulation and is often overexpressed in various cancers, making it a promising target for cancer therapy. Researchers have synthesized and evaluated a series of quinoline derivatives as EZH2 inhibitors. Although starting from a related precursor, 2,4-dichloro-5-methoxyquinoline (B1492930), these studies highlight the potential of the 5-methoxyquinoline (B23529) scaffold. Structure-activity relationship (SAR) studies led to the discovery of potent inhibitors, with compounds showing significant activity in biochemical assays. For example, the derivative 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine displayed an IC₅₀ value of 1.2 μM against EZH2 and was shown to decrease global H3K27me3 levels in cells.

Tyrosine Kinase and Angiokinase Inhibition: Tyrosine kinases are critical enzymes in cellular signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers. While research on this compound's direct role is specific, the broader 4-anilinoquinazoline (B1210976) and 4-oxyquinoline scaffolds, which are structurally related, have yielded potent kinase inhibitors. For instance, a series of 5,7-disubstituted quinazolines bearing a 4-(2-chloro-5-methoxyanilino) substituent were evaluated as c-Src kinase inhibitors, a type of tyrosine kinase nih.gov.

More directly, derivatives of 7-methoxyquinoline (B23528) have been developed as potent multi-angiokinase inhibitors. Angiokinases, such as VEGFRs, FGFRs, and PDGFRs, are crucial for tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. A novel triple-angiokinase inhibitor, WXFL-152, which is a 4-oxyquinoline derivative, was found to inhibit the proliferation of vascular endothelial cells by blocking VEGFR2, FGFRs, and PDGFRβ signals simultaneously nih.gov. This compound demonstrated significant anticancer effects in multiple preclinical tumor xenograft models and has entered phase Ib clinical trials nih.gov.

Table 1: Activity of Selected Angiokinase Inhibitor WXFL-152

| Target Kinase | IC₅₀ (nM) |

| VEGFR2 | 1.5 |

| FGFR1 | 28.6 |

| PDGFRβ | 35.2 |

The anticancer effects of quinoline derivatives are often rooted in their ability to modulate critical cellular signaling pathways. Quinoline-based hydrazone analogues have been shown to possess significant anti-proliferative activity against a panel of 60 human cancer cell lines, with GI₅₀ (50% growth inhibition) values as low as 0.33 µM for some compounds nih.gov. Molecular docking studies suggest these compounds may bind to human DNA topoisomerase I, thereby interfering with DNA replication and repair pathways nih.gov. Other studies on quinoline-based dihydrazone derivatives indicated they could induce apoptosis (programmed cell death) in breast cancer cells (MCF-7) and that CDK2, a key cell cycle regulator, may be one of their targets rsc.org.

Development of Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. The quinoline core is famously represented by the fluoroquinolone class of antibiotics, and research continues to explore new quinoline derivatives for antimicrobial applications.

Derivatives synthesized from chloro-methoxyquinoline precursors have demonstrated notable antibacterial and antifungal properties. In one study, a series of novel benzenesulfonamide (B165840) derivatives were synthesized starting from 4-chloro-7-methoxyquinoline (B1631688) nih.gov. These compounds were screened for their activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. One derivative, the sulfamethazine (B1682506) derivative (compound 3l), showed promising broad-spectrum activity, particularly against E. coli and C. albicans nih.gov. The activity of these compounds underscores the potential of the methoxyquinoline scaffold in developing new antimicrobial drugs.

Table 2: Antimicrobial Activity of a 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide derivative (Compound 3l)

| Microbial Strain | Inhibition Zone (mm) at 0.1 mg/mL |

| E. coli | 21.0 |

| P. aeruginosa | 16.2 |

| S. aureus | 18.0 |

| B. subtilis | 16.0 |

| C. albicans | 18.0 |

| C. neoformans | 10.0 |

Furthermore, quinoline-based hydroxyimidazolium hybrids have been tested against various pathogens. One hybrid compound exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL (5 µM) mdpi.com. Other quinoline derivatives have also been shown to be effective against S. aureus biofilms, which are notoriously difficult to treat with conventional antibiotics nih.gov.

The 4-aminoquinoline (B48711) scaffold is the foundation for some of the most important antimalarial drugs in history, including chloroquine. The 7-chloro-4-aminoquinoline structure is considered essential for the drug's primary mechanism of action: inhibiting the polymerization of heme into hemozoin in the parasite's digestive vacuole. This leads to a buildup of toxic free heme, which kills the parasite.

Research has focused on modifying this core structure to overcome widespread drug resistance. While the specific 5-methoxy substitution is less common in traditional antimalarials, the principles of using the 4-chloroquinoline core as a starting point for synthesis are well-established. New analogues are continuously being developed to combat resistant strains of Plasmodium falciparum, the deadliest malaria parasite.

Antitubercular Potential and Mechanisms

The quinoline core is a foundational structure in the development of various therapeutic agents, including those with activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov Synthetic quinoline derivatives have been a subject of interest for their potential to inhibit essential bacterial processes. nih.gov Specifically, some quinoline-based compounds function by targeting DNA gyrase, a type II DNA topoisomerase crucial for bacterial DNA replication. nih.gov The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mtb necessitates the exploration of novel chemical scaffolds and therapeutic strategies. nih.gov

Research into related chloro-substituted quinoline compounds has highlighted their potential as antitubercular agents. For instance, 5-chloro-8-hydroxyquinoline (B194070) has demonstrated in vitro activity against Mycobacterium tuberculosis. mdpi.com The broader class of 4-anilinoquinolines has also been screened to identify novel inhibitors of Mtb, leading to compounds with high potency. nih.gov While direct and extensive research on the specific antitubercular mechanisms of this compound is not widely detailed in available literature, its structural similarity to other active quinoline compounds suggests it may serve as a valuable precursor or intermediate in the synthesis of more complex molecules with potential antitubercular properties. The constant need for new antitubercular antibiotics drives research into structural variations of foundational molecules like quinolines to overcome resistance. nih.gov

Neuroprotective Agents and Central Nervous System (CNS) Related Research